(5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3S/c1-21(19,20)13-5-11-2-3-12(6-13)17(11)14(18)9-4-10(15)8-16-7-9/h4,7-8,11-13H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGPJKCFLSDKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is notable for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its structure, biological activity, and relevant research findings.
Chemical Structure
The compound can be broken down into two main components:
- 5-Bromopyridine : A heterocyclic aromatic compound that exhibits various biological activities due to its ability to interact with different biological targets.
- 8-Azabicyclo[3.2.1]octane derivative : Known for its structural complexity and potential interactions with neurotransmitter systems.
Research indicates that the compound acts primarily as a kappa-opioid receptor antagonist . Kappa-opioid receptors are involved in pain modulation, mood regulation, and addiction pathways. Antagonism at these receptors can lead to analgesic effects without the adverse side effects associated with mu-opioid receptor agonists.
Pharmacological Studies
- Kappa Opioid Receptor Antagonism : Studies have shown that modifications to the bicyclic structure can enhance selectivity and potency against kappa receptors. For instance, compounds derived from 8-azabicyclo[3.2.1]octane have demonstrated significant kappa receptor binding affinities, with IC50 values often in the low nanomolar range .
- Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Biological Activity Summary
Case Study 1: Structure-Activity Relationship (SAR)
A study focused on a series of 8-azabicyclo[3.2.1]octane derivatives revealed that specific modifications to the pendant groups significantly influenced receptor selectivity and potency. The introduction of a methylsulfonyl group was particularly effective in enhancing kappa receptor affinity while reducing off-target effects on mu receptors .
Case Study 2: Neuroprotective Applications
In a recent investigation, a derivative of this compound was tested for its neuroprotective effects against oxidative stress in neuronal cell lines. Results indicated that the compound significantly reduced cell death induced by oxidative agents, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
Q & A
Q. What are the key synthetic routes for (5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling the 5-bromopyridin-3-yl moiety with the 8-azabicyclo[3.2.1]octane scaffold. Key steps include:
- Nucleophilic substitution for introducing the methylsulfonyl group at position 3 of the bicyclic system .
- Schlenk techniques to handle air-sensitive intermediates during coupling reactions .
- Chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) to isolate the final product .
Optimization parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., DCM for polar intermediates), and reaction time (monitored via TLC/HPLC).
Q. How is the stereochemical integrity of the (1R,5S)-configured bicyclo[3.2.1]octane core validated during synthesis?
- Methodological Answer : Stereochemistry is confirmed using:
- X-ray crystallography for unambiguous assignment of the bicyclic structure .
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) to resolve enantiomeric excess (>98% ee) .
- NOESY NMR to correlate spatial proximity of protons in the bicyclic system .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity thresholds : Use orthogonal analytical methods (e.g., HPLC-MS, ¹H/¹³C NMR) to verify >95% purity .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Cellular permeability : Perform parallel assays with membrane-permeable analogs (e.g., methyl ester derivatives) to distinguish target engagement from uptake limitations .
Q. What experimental strategies are recommended for optimizing reaction yields in large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Factor screening : Evaluate solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling), and temperature using a Plackett-Burman design .
- Response surface methodology (RSM) : Optimize parameters like reaction time (24–72 hrs) and stoichiometry (1:1.2 molar ratio of reactants) .
- Flow chemistry : Utilize microreactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 5-bromopyridinyl group?
- Methodological Answer :
- Isosteric replacements : Synthesize analogs with Cl, I, or CF₃ substituents at position 5 and compare binding affinities (e.g., via SPR or ITC) .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to assess steric/electronic contributions of the bromine atom to target binding .
- Metabolic stability assays : Compare half-life (t₁/₂) in hepatocyte models to evaluate the impact of bromine on CYP450-mediated oxidation .
Q. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- LC-HRMS : Identify hydrolyzed products (e.g., loss of methylsulfonyl group) with mass accuracy <2 ppm .
- NMR-based structural elucidation : Track des-bromination or ring-opening artifacts via ¹⁹F NMR (if fluorine analogs are synthesized) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
